molecular formula C8H9FOS B7999232 2-Ethoxy-5-fluorothiophenol

2-Ethoxy-5-fluorothiophenol

Cat. No.: B7999232
M. Wt: 172.22 g/mol
InChI Key: FFMODPMUPGYOAK-UHFFFAOYSA-N
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Description

2-Ethoxy-5-fluorothiophenol is an organosulfur compound that features both ethoxy and fluorine substituents on a thiophenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-5-fluorothiophenol can be achieved through several methods. One common approach involves the reaction of 2-ethoxy-5-fluorobenzene with thiolating agents under controlled conditions. For instance, the reaction of 2-ethoxy-5-fluorobenzene with thiourea in the presence of hydrochloric acid can yield this compound. Another method involves the use of elemental sulfur and anhydrous aluminum chloride, which react with the aromatic precursor at elevated temperatures .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-fluorothiophenol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiol or sulfide.

    Substitution: The ethoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydride and alkyl halides can facilitate substitution reactions.

Major Products Formed

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted thiophenols depending on the reagents used.

Scientific Research Applications

2-Ethoxy-5-fluorothiophenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-fluorothiophenol involves its interaction with various molecular targets. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The ethoxy and fluorine substituents can influence the compound’s reactivity and binding affinity to specific targets, thereby modulating its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-5-fluorothiophenol is unique due to the presence of both ethoxy and fluorine substituents on a thiophenol ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-ethoxy-5-fluorobenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FOS/c1-2-10-7-4-3-6(9)5-8(7)11/h3-5,11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFMODPMUPGYOAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)F)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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